An In-depth Technical Guide to the Chemical Properties of Perfluoro-2-methyl-2-pentene
An In-depth Technical Guide to the Chemical Properties of Perfluoro-2-methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-2-methyl-2-pentene, a fully fluorinated alkene, is a compound of significant interest in the field of fluorine chemistry. Its unique electronic properties, conferred by the presence of numerous fluorine atoms, lead to distinct reactivity and physical characteristics. This guide provides a comprehensive overview of the chemical properties of Perfluoro-2-methyl-2-pentene, including its synthesis, reactivity, and spectroscopic profile, to support its application in research and development.
Core Chemical Properties
Perfluoro-2-methyl-2-pentene is a colorless to light yellow liquid at room temperature.[1] It is a dimer of hexafluoropropylene and is the more thermodynamically stable isomer compared to perfluoro-4-methyl-2-pentene.[2]
Physical and Chemical Identifiers
| Property | Value | Reference |
| CAS Number | 1584-03-8 | [1][3] |
| Molecular Formula | C₆F₁₂ | [1][3] |
| Molecular Weight | 300.05 g/mol | [1][3] |
| IUPAC Name | 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene | [4] |
| Synonyms | Dodecafluoro-2-methyl-2-pentene, Hexafluoropropene dimer | [4] |
Physical Properties
| Property | Value | Reference |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 53-61 °C | [1] |
| Melting Point | 48-50 °C | [1] |
| Density | 1.622 g/mL at 25 °C | [1] |
| Vapor Pressure | 4.31 psi (20 °C) | [1] |
| Flash Point | 10 °F | [1] |
| Refractive Index | ca. 1.3 | [1] |
| Water Solubility | Insoluble | [1] |
Synthesis of Perfluoro-2-methyl-2-pentene
The primary industrial synthesis of Perfluoro-2-methyl-2-pentene involves the oligomerization of hexafluoropropylene (HFP).[5] This process typically yields a mixture of dimers, with perfluoro-4-methyl-2-pentene being the kinetic product and Perfluoro-2-methyl-2-pentene being the thermodynamic product.[5]
Experimental Protocol: Dimerization of Hexafluoropropylene and Isomerization
A common synthetic strategy involves a two-step process: the initial dimerization of HFP to primarily form perfluoro-4-methyl-2-pentene, followed by isomerization to the desired Perfluoro-2-methyl-2-pentene.
Step 1: Dimerization of Hexafluoropropylene
This step is typically carried out via a liquid-phase oligomerization under the influence of a catalyst and a polar aprotic solvent.
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Reactants: Hexafluoropropylene (gas), catalyst (e.g., potassium fluoride, cesium fluoride, potassium cyanate), alkaline substance (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile, diethylene glycol dimethyl ether).[4][5]
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Reaction Conditions:
-
The mass ratio of hexafluoropropylene to catalyst is typically between 20:1 and 100:1.[4]
-
The mass ratio of hexafluoropropylene to solvent is in the range of 1:1 to 15:1.[4]
-
The mass ratio of hexafluoropropylene to the alkaline substance is between 10:1 and 100:1.[4]
-
The reaction is conducted at a temperature of 40-150 °C for 3-12 hours.[4]
-
-
Procedure (based on CN108383681B):
-
A high-pressure reactor is charged with the catalyst, potassium carbonate, and the solvent.
-
The reactor is purged with nitrogen and evacuated.
-
Hexafluoropropylene gas is introduced into the reactor at a constant speed at a controlled temperature (e.g., 50 ± 2 °C).[4]
-
After the introduction of HFP, the temperature is raised (e.g., to 120 °C) and the reaction is allowed to proceed for a set time (e.g., 6.5 hours).[4]
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Upon completion, the reaction mixture is cooled, and the lower product layer is separated. The product and catalyst/solvent system are not mutually soluble, allowing for simple phase separation.[4]
-
The product is analyzed by gas chromatography to determine the content of Perfluoro-2-methyl-2-pentene.[4]
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Step 2: Isomerization to Perfluoro-2-methyl-2-pentene
The kinetic dimer, perfluoro-4-methyl-2-pentene, can be isomerized to the more stable Perfluoro-2-methyl-2-pentene, often by heating in the presence of a catalyst.
-
Reactants: Perfluoro-4-methyl-2-pentene, catalyst (e.g., potassium fluoride with a crown ether like 18-crown-6).[2]
-
Reaction Conditions: The reaction is typically carried out in a sealed vessel in a temperature-controlled water bath (e.g., 303-343 K).[2]
-
Procedure (based on studies of HFP dimer isomerization): [2]
Synthesis and Isomerization Pathway
Chemical Reactivity
Perfluoro-2-methyl-2-pentene exhibits reactivity characteristic of electron-deficient alkenes. The carbon-carbon double bond and the vinylic fluorine atom are the primary reactive sites.
Reaction with Nucleophiles
Perfluoro-2-methyl-2-pentene reacts with various nucleophiles, such as alcohols and α-oxides. The course of the reaction can often be controlled by the choice of catalyst and reaction conditions.
-
Reaction with Alcohols: In the presence of a basic catalyst, Perfluoro-2-methyl-2-pentene reacts with alcohols to yield either fluorine substitution products or addition products.[6] With branched alcohols, isomeric vinyl ethers can also be formed.[6]
-
Reaction with α-Oxides: In the presence of cesium fluoride (CsF), Perfluoro-2-methyl-2-pentene reacts with α-oxides.[1]
Epoxidation
The double bond in Perfluoro-2-methyl-2-pentene can be epoxidized to form perfluoro-2,3-epoxy-2-methylpentane, a valuable intermediate for the synthesis of other fluorinated compounds.
-
Experimental Protocol (based on CN103508983A):
-
A three-necked flask equipped with a reflux condenser and mechanical stirrer is charged with an aqueous solution of sodium hypochlorite, acetonitrile, and urea.
-
The mixture is cooled (e.g., to 10 °C) with stirring.
-
Perfluoro-2-methyl-2-pentene is added to the reaction mixture.
-
The reaction is allowed to proceed for a few hours.
-
After the reaction, the lower crude product layer is separated.
-
The product, perfluoro-2,3-epoxy-2-methylpentane, is analyzed by gas chromatography.
-
Catalytic Isomerization and Further Reactions
Under the action of CsF, Perfluoro-2-methyl-2-pentene can be partially converted into the more thermodynamically stable hexafluoropropylene trimer, perfluoro-2,4-dimethyl-3-heptene.[1]
General Reactivity Pathway
References
- 1. Perfluoro-2-methyl-2-pentene [webbook.nist.gov]
- 2. Studies on Hexafluoropropene Dimer Isomerization [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Perfluoro(2-methyl-2-pentene) | C6F12 | CID 74105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN108383681B - Preparation method of perfluoro-2-methyl-2-pentene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
